molecular formula C10H12N4O4S B8549797 Thiopurinol ribonucleoside CAS No. 54524-71-9

Thiopurinol ribonucleoside

Cat. No.: B8549797
CAS No.: 54524-71-9
M. Wt: 284.29 g/mol
InChI Key: ZQNNJRBAYGYPHC-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Nucleotide Analogs

Thiopurinol ribonucleoside is structurally derived from its base, thiopurinol, which is also known by the systematic name 4-mercapto-1H-pyrazolo[3,4-d]pyrimidine. nih.govchemicalbook.com Thiopurinol is a sulfur-containing analog of allopurinol (B61711) and an isomer of hypoxanthine. nih.gov This places it within the broader class of thiopurine analogues, a group of compounds that includes clinically important drugs like 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG). pharmgkb.orgdrugbank.com Unlike 6-MP, which has a purine (B94841) ring system, thiopurinol features a pyrazolo[3,4-d]pyrimidine core. nih.govresearchgate.net This isomeric difference in the heterocyclic base structure distinguishes this compound from the more commonly studied thiopurine ribonucleosides such as thioinosine (6-mercaptopurine ribonucleoside) and thioguanosine. drugbank.comdrugbank.com

The structure of this compound is characterized by two key features: the pyrazolopyrimidine base linked to a ribose sugar, forming the ribonucleoside, and a thione group. When a phosphate (B84403) group is attached to the ribose sugar, typically at the 5' position, the molecule is known as this compound monophosphate. nih.gov The ribonucleoside itself consists of the thiopurinol base attached to the ribofuranose ring via a β-N-glycosidic bond.

A defining characteristic is the thione group (C=S) at the 4-position of the pyrazolopyrimidine ring. nih.gov This group exists in tautomeric equilibrium with its thiol form (-SH), a property that influences its biochemical interactions. The presence of the ribose moiety makes it a substrate for enzymes involved in nucleoside metabolism, allowing it to enter cellular pathways. drugbank.com

Significance as a Research Compound in Cellular Processes

This compound and its phosphorylated derivatives are valuable tools in biochemical and pharmacological research. Thiopurine analogs, as a class, are known to be prodrugs that require intracellular activation to exert their effects. pharmgkb.orgnih.gov Their primary mechanism of action involves interference with de novo purine synthesis and incorporation into DNA and RNA, which can lead to cell cycle arrest and apoptosis. drugbank.comnih.gov

Research involving thiopurine ribonucleosides helps to elucidate:

Enzyme Inhibition : Thiopurine ribonucleotides are known to inhibit key enzymes in the purine metabolic pathway. For instance, the methylated metabolite of 6-mercaptopurine, methylthioinosine monophosphate (MeTIMP), is a potent inhibitor of the de novo purine synthesis pathway. nih.govhmdb.cafrontiersin.org

Drug Metabolism : Studies with these compounds advance the understanding of the complex metabolic pathways of thiopurine drugs, which involve competing enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thiopurine S-methyltransferase (TPMT), and xanthine (B1682287) oxidase (XO). mdpi.comscispace.com

Mechanisms of Drug Resistance : The investigation of how cells process these analogs sheds light on resistance mechanisms. This can involve altered enzyme activity (e.g., TPMT or NUDT15) or increased efflux of the active metabolites by cellular transporters like MRP4 and MRP5. pharmgkb.orgresearchgate.netbiorxiv.org

Position within Purine Metabolism Pathways

This compound, like other thiopurines, can be integrated into the cell's purine metabolism. The base, thiopurinol, can be converted into its corresponding ribonucleotide, this compound monophosphate, by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which utilizes phosphoribosyl pyrophosphate (PRPP) as a co-substrate. mdpi.comhmdb.ca

Once formed, this monophosphate nucleotide can undergo several metabolic transformations:

Inhibition of Purine Synthesis : As an analog of inosine (B1671953) monophosphate (IMP), it can act as a feedback inhibitor of glutamine-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme of de novo purine synthesis. drugbank.comhmdb.ca It can also inhibit IMP dehydrogenase (IMPDH), blocking the synthesis of guanine (B1146940) nucleotides. nih.govhmdb.ca

Methylation : The monophosphate form can be a substrate for thiopurine S-methyltransferase (TPMT), which uses S-adenosyl-L-methionine as a methyl donor to create a methylated ribonucleotide. scispace.comgenecards.org These methylated metabolites are often potent inhibitors of the purine synthesis pathway. nih.govhmdb.ca

Phosphorylation : The monophosphate can be further phosphorylated by cellular kinases to form di- and triphosphate derivatives. These triphosphates can then be incorporated into RNA and, after reduction by ribonucleotide reductase, into DNA, which is a major mechanism of thiopurine-induced cytotoxicity. pharmgkb.org

Dephosphorylation : Conversely, the ribonucleotide can be catabolized by 5'-nucleotidases back to its ribonucleoside form. pharmgkb.org

This intricate metabolic processing is central to the biochemical effects of this compound and related thiopurine analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54524-71-9

Molecular Formula

C10H12N4O4S

Molecular Weight

284.29 g/mol

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C10H12N4O4S/c15-2-5-6(16)7(17)10(18-5)14-8-4(1-13-14)9(19)12-3-11-8/h1,3,5-7,10,15-17H,2H2,(H,11,12,19)

InChI Key

ZQNNJRBAYGYPHC-UHFFFAOYSA-N

Isomeric SMILES

C1=NN(C2=C1C(=S)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NN(C2=C1C(=S)N=CN2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Thiopurinol Ribonucleoside Action

Interference with Nucleic Acid Synthesis and Integrity

The primary mechanism of action of thiopurinol ribonucleoside involves the incorporation of its metabolites into DNA and RNA, leading to structural and functional disruptions that ultimately contribute to cellular demise.

Following a series of enzymatic conversions, this compound is converted to TdGTP. Due to its structural similarity to dGTP, TdGTP is recognized by DNA polymerases and incorporated into the nascent DNA strand during replication. wikipedia.orgexcedr.com This incorporation is a critical step in initiating the cytotoxic cascade.

Table 1: Kinetic Parameters of dGTP and S6dGTP for Human DNA Polymerases
DNA PolymeraseSubstrateApparent Km (μM)Relative Vmax (% of dGTP)
Polymerase alphadGTP1.2100
S6dGTP1.2~50-75
Polymerase deltadGTP2.8100
S6dGTP3.6~50-75
Polymerase gammadGTP0.8100
S6dGTP0.8~50-75
Data adapted from a study evaluating 2'-Deoxy-6-thioguanosine 5'-triphosphate (S6dGTP) as a substrate for purified human DNA polymerases. nih.gov The similar Km values indicate a comparable binding affinity of the analog to the enzymes, while the lower Vmax suggests a reduced efficiency in incorporation.

The incorporation of TdGTP into DNA is a direct cause of significant DNA damage. The presence of the sulfur atom in the purine (B94841) ring alters the DNA structure and stability, making it more susceptible to breakage. Research has demonstrated that the presence of thiopurine metabolites in DNA leads to the formation of single-strand breaks (SSBs). clinpgx.orgnih.gov Furthermore, this altered DNA can result in the formation of DNA-protein cross-links and an increase in chromatid exchanges, all of which compromise genomic integrity. clinpgx.orgnih.gov

The cytotoxicity of TdGTP incorporation is heavily dependent on a functional DNA mismatch repair (MMR) system. oup.com After incorporation, the thio-deoxyguanosine in the DNA can be methylated to form S6-methylthioguanine. nih.gov During the subsequent round of DNA replication, this modified base can mispair with thymine (B56734) instead of cytosine. oup.comnih.gov This S6-methylthioguanine-thymine mismatch is recognized by the MMR machinery. nih.gov However, instead of repairing the mismatch, the MMR system engages in a futile cycle of excision and re-synthesis, as the template strand still contains the modified base. This repeated and unsuccessful attempt at repair is thought to be a key trigger for the induction of G2-M cell cycle arrest and subsequent cell death. aacrjournals.org In cells with a deficient MMR system, this recognition and futile repair cycle does not occur, leading to resistance to the cytotoxic effects of thiopurines. oup.com The persistence of single-strand breaks introduced by the MMR system in MMR-proficient cells appears to be a critical signal for the downstream events leading to cell death. aacrjournals.org

In addition to its effects on DNA, this compound metabolites also impact RNA. The metabolite thioguanosine triphosphate (TGTP) can be utilized by RNA polymerases as a substrate in place of GTP during transcription. wikipedia.orgclinpgx.org

The incorporation of thioguanosine into RNA molecules can have several detrimental consequences. Studies have shown that 6-thioguanosine (B559654) can be incorporated into various types of RNA, including messenger RNA (mRNA) and ribosomal RNA (rRNA). researchgate.netnih.gov This incorporation can impair both RNA and protein synthesis. nih.gov Longer exposure to thioguanosine has been observed to diminish the incorporation of radioactive uridine (B1682114) into RNA and radioactive leucine (B10760876) into protein, indicating a disruption of these fundamental cellular processes. nih.gov Furthermore, proteins synthesized from templates containing thioguanosine have been found to be less stable. nih.gov One study highlighted that 6-thioguanine (B1684491) treatment can increase adenosine-to-inosine (A-to-I) editing in certain transcripts by upregulating the enzyme ADAR2, suggesting a novel mechanism by which thiopurine incorporation into RNA can alter cellular function and contribute to cytotoxicity. researchgate.net

Table 2: Summary of Effects of Thiopurine Metabolite Incorporation into Nucleic Acids
Nucleic AcidIncorporated MetaboliteKey ConsequencesReferences
DNAThio-deoxyguanosine triphosphate (TdGTP)Inhibition of DNA replication and repair enzymes; Induction of single-strand breaks, DNA-protein cross-links, and chromatid exchanges; Futile cycling of the mismatch repair system leading to apoptosis. clinpgx.orgnih.govnih.govoup.comaacrjournals.org
RNAThioguanosine triphosphate (TGTP)Impaired RNA and protein synthesis; Decreased stability of synthesized proteins; Altered RNA editing (A-to-I). researchgate.netnih.gov

Incorporation of Thioguanosine Triphosphate (TGTP) into RNA

Impact on Protein Synthesis and Protein Half-Life

Thiopurines, including compounds like azathioprine (B366305) and mercaptopurine, have been shown to inhibit the synthesis of proteins in human lymphocytes. nih.gov The cytotoxic effects of these drugs are achieved through a complex mechanism that ultimately leads to altered DNA, RNA, and protein synthesis, culminating in cell-cycle arrest and apoptosis. nih.gov

MechanismCellular ConsequenceAffected Molecules/ProcessesReference
Inhibition of Purine SynthesisReduced availability of GTP/ATPRNA Polymerase function, Translation initiation nih.gov
Incorporation of Thionucleotides into RNAAltered RNA function and processingmRNA translation efficiency nih.gov
General CytotoxicityInduction of cell-cycle arrest and apoptosisOverall protein synthesis rate nih.govnih.gov
Influence on RNA Editing Processes (e.g., ADAR2 induction)

Information on the direct influence of this compound on RNA editing processes, including the induction of ADAR2 (Adenosine Deaminase Acting on RNA 2), is not available in the reviewed scientific literature.

Purine Metabolism Modulation

A primary mechanism of action for thiopurines is the profound modulation of purine metabolism, specifically through the inhibition of the de novo synthesis pathway.

Inhibition of De Novo Purine Synthesis (DNPS) by Methylated Ribonucleotides (e.g., MTIMP)

Thiopurines like 6-mercaptopurine (B1684380) are metabolized intracellularly into various active compounds. One crucial pathway involves methylation by the enzyme thiopurine S-methyltransferase (TPMT), leading to the formation of methylated ribonucleotides. nih.govresearchgate.net Specifically, the metabolite S-methyl-thioinosine monophosphate (MTIMP), also known as methylthioinosine monophosphate (Me-tIMP), acts as a potent inhibitor of de novo purine synthesis (DNPS). naspghan.org

This inhibition occurs at the first committed step of the pathway, which is catalyzed by the enzyme glutamine-phosphoribosyl pyrophosphate amidotransferase (ATase or PRAT). wikipedia.orgnih.gov MTIMP mimics the natural feedback inhibitors of this enzyme, effectively halting the entire purine synthesis cascade from its beginning. researchgate.netnaspghan.org This antimetabolic effect is a key component of the immunosuppressive and cytotoxic action of thiopurines. researchgate.net

Depletion of Purine Nucleotide Pools

The direct consequence of inhibiting ATase and the DNPS pathway is a significant reduction in the intracellular pools of purine nucleotides, such as adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), and their subsequent di- and triphosphate forms (ADP/ATP, GDP/GTP). nih.gov Since the de novo pathway is responsible for creating new purine rings, its blockade prevents the cell from replenishing its purine supply, leading to a state of purine depletion.

Consequent Diminishment of DNA and RNA Synthesis

Purine nucleotides (ATP and GTP) are fundamental building blocks for the synthesis of nucleic acids. wikipedia.org The depletion of these nucleotide pools, as a result of DNPS inhibition, directly impairs the processes of DNA replication and RNA transcription. nih.gov With an insufficient supply of purine substrates, DNA and RNA polymerases cannot function effectively, leading to a diminished rate of DNA and RNA synthesis. nih.govnih.gov This halt in nucleic acid production is a primary contributor to the anti-proliferative effects of thiopurines, as rapidly dividing cells are most affected by the inability to replicate their genome. wikipedia.org

Effects on Phosphoribosyl Pyrophosphate (PRPP) Levels and Pyrimidine (B1678525) Biosynthesis Imbalance

The inhibition of the de novo purine synthesis pathway at its initial step has further downstream metabolic consequences. The substrate for the ATase-catalyzed reaction is 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.govprolekare.cz When ATase is inhibited by MTIMP, the consumption of PRPP by the purine pathway decreases significantly.

PRPP is a critical molecule used in several biosynthetic pathways, including the de novo synthesis of both purines and pyrimidines. nih.gov With the purine pathway blocked, PRPP accumulates in the cell. This excess PRPP can then be shunted into the pyrimidine biosynthesis pathway, accelerating the production of pyrimidine nucleotides such as UMP and CTP. nih.gov This leads to a significant metabolic imbalance, characterized by a depletion of purine nucleotides and a relative excess of pyrimidine nucleotides, further contributing to cellular dysfunction and cytotoxicity.

Metabolic EventKey Metabolite/EnzymeDownstream EffectReference
Inhibition of DNPSMTIMP (Methylthioinosine monophosphate)Blocks ATase enzyme activity naspghan.org
Purine Pool DepletionATP, GTPReduced energy currency and signaling molecules nih.gov
Diminished Nucleic Acid SynthesisDNA and RNA PolymerasesInhibition of cell proliferation and replication nih.gov
PRPP AccumulationPRPP (Phosphoribosyl Pyrophosphate)Increased substrate availability for other pathways nih.gov
Pyrimidine Biosynthesis ImbalancePyrimidine nucleotides (UMP, CTP)Disruption of balanced nucleotide pools required for DNA/RNA nih.gov

Protein and Enzyme Interactions

The biological activity of thiopurine metabolites is largely driven by their interaction with and modulation of critical cellular proteins and enzymes. These interactions disrupt essential signaling pathways, leading to the observed immunosuppressive and cytotoxic effects.

A primary mechanism of action for thiopurine-mediated immunosuppression involves the metabolite thioguanosine triphosphate (TGTP), which directly targets and inhibits the Ras-related C3 botulinum toxin substrate 1 (Rac1). nih.govnih.gov Rac1 is a small GTPase that functions as a molecular switch in a variety of cellular processes, including cytoskeletal organization, cell proliferation, and the activation of T-lymphocytes. nih.govnih.gov

The inhibitory process occurs when TGTP, converted in T-cells from thiopurine prodrugs, forms a disulfide adduct with a cysteine residue located within the redox-sensitive GXXXXGK(S/T)C motif of Rac1. nih.gov This covalent modification traps Rac1 in an inactive state. While other Rho family GTPases like RhoA and Cdc42 also possess this motif, studies have shown that activated T-cells contain significantly more activated Rac1, making it the principal target for TGTP's therapeutic action. nih.gov This targeted inactivation blocks downstream signaling pathways crucial for T-cell function and survival. nih.govnih.gov

Table 1: Mechanism of Rac1 Inhibition by TGTP

Feature Description Source(s)
Inhibitor Thioguanosine Triphosphate (TGTP) nih.gov
Target GTPase Rac1 nih.govnih.govnih.gov
Binding Site Redox-sensitive GXXXXGK(S/T)C motif in Rac1 nih.gov
Mechanism Formation of a disulfide adduct between the thiol group of TGTP and a cysteine residue in Rac1. nih.gov

| Consequence | Inactivation of Rac1, blocking its interaction with downstream effectors. | nih.gov |

The activation and subsequent proliferation of T-lymphocytes are critical events in the initiation of an adaptive immune response. This process is heavily dependent on signaling cascades, where Rac1 plays a pivotal role. nih.gov By inhibiting Rac1, TGTP effectively disrupts the signaling required for T-cell activation and proliferation. nih.gov The blockage of Rac1-dependent pathways has been shown to suppress the function and survival of CD4+ T-cells, ultimately inducing apoptosis (programmed cell death) in activated T-lymphocytes. nih.govnih.gov This anti-proliferative effect is a cornerstone of the immunosuppressive activity of thiopurines.

The collective impact of inhibiting T-lymphocyte proliferation and inducing their apoptosis leads to a broader repression of the immune response. The T-cell-specific targeting of Rac1 by TGTP is considered a primary driver of this immunosuppressive effect. nih.gov By dampening the function of CD4+ helper T-cells, which orchestrate the adaptive immune response, TGTP mitigates the inflammatory processes characteristic of autoimmune disorders. nih.gov Research has demonstrated that the inactivation of Rac1 by 6-thioguanine (a precursor to TGTP) is coupled with the suppression of IFN-γ secretion from CD4+ cells, a key cytokine in cell-mediated immunity. nih.gov

For T-cell activation to occur, a stable interaction, known as an immunological synapse, must form between the T-cell and an antigen-presenting cell (APC). The formation and stabilization of this synapse are dependent on cytoskeletal rearrangements orchestrated by signaling molecules, including Rac proteins. Research has shown that azathioprine, a prodrug that is metabolized to TGTP, suppresses the formation of T cell-APC conjugates. nih.gov This disruption is achieved through the inhibition of Vav, a guanine (B1146940) nucleotide exchange factor that activates Rac proteins. nih.gov By preventing Rac1 activation, TGTP interferes with the downstream signaling necessary for the cytoskeletal changes that support a stable T cell-APC interaction, thereby preventing full T-cell activation. nih.gov

Beyond the well-established inhibition of Rac1, recent studies have uncovered another layer of molecular interaction involving thiopurine drugs and their derivatives. This mechanism involves direct, thiol-mediated binding to RNA-binding proteins (RBPs), which are crucial regulators of post-transcriptional gene expression. This interaction perturbs the ability of RBPs to bind to their target RNA molecules, representing a distinct, non-metabolic mechanism of action.

The disrupting activity of thiopurines on RBP-RNA interactions relies on the formation of covalent disulfide bonds. This has been specifically demonstrated with the RBP known as CELF1. The thiol group on thiopurine molecules can react with specific, accessible cysteine residues on the protein. The formation of this disulfide bond alters the protein's conformation or directly blocks the RNA-binding domain, thereby disrupting its function. The critical nature of this bond has been confirmed by experiments showing that mutating the key cysteine residue on the RBP or adding reducing agents, which break disulfide bonds, abolishes the disruptive activity of the thiopurine compound.

Table 2: Compounds Mentioned in This Article

Compound Name Abbreviation
This compound -
6-thioguanine 6-TG
6-thioguanine nucleotides 6-TGNs
Thioguanosine triphosphate TGTP
Ras-related C3 botulinum toxin substrate 1 Rac1
RhoA -
Cdc42 -
CUE domain-containing protein 1 CELF1
Azathioprine -

Thiol-Mediated Binding Mechanisms with RNA-Binding Proteins (RBPs)

Perturbation of Protein-RNA Interactions (e.g., CELF1-RNA)

Thiopurine compounds, the class to which this compound belongs, have been identified as effective disruptors of the interaction between the CELF1 protein and RNA. nih.gov This disruption is not a general characteristic of all sulfur-substituted nucleobases but is specific to thiopurines like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). nih.gov The core mechanism relies on the formation of a disulfide bond between the thiopurine drug and the CELF1 protein. nih.govnih.gov

The disruptive activity is mediated through a thiol-based dynamic binding with a specific cysteine residue, Cysteine 150, located within the CELF1 protein. nih.gov Pre-incubation of CELF1 with thiopurine drugs effectively prevents it from binding to its target RNA. nih.gov Furthermore, these compounds are capable of disrupting CELF1-RNA complexes that have already formed. nih.gov The significance of the disulfide bond is highlighted by findings that mutating the Cysteine 150 residue or introducing a reducing agent, which breaks disulfide bonds, abolishes the disruptive effect of the thiopurines. nih.govnih.gov This specific chemical interaction underscores a novel mechanism for perturbing protein-RNA interactions, providing a basis for developing more targeted RNA-binding protein inhibitors. nih.gov

Table 1: Disrupting Activity of Thiopurines on CELF1-RNA Interaction
CompoundIC₅₀ Value (μM)Mechanism
6-Mercaptopurine (6-MP)26.9Formation of disulfide bond with Cysteine 150 in CELF1
6-Thioguanine (6-TG)21.5

Cellular Homeostasis and Signaling Pathways

Thiopurines are potent inducers of autophagy, a fundamental cellular recycling process that degrades damaged organelles and misfolded proteins. nih.govresearchgate.net Studies in macrophage cell lines demonstrate that treatment with thiopurines leads to a strong, time- and concentration-dependent induction of autophagy. researchgate.net This is not merely an accumulation of autophagosomes but a complete progression through the autophagic pathway. researchgate.netnih.gov Using reporter plasmids that distinguish between neutral autophagosomes and acidified autolysosomes, research has confirmed that thiopurines facilitate the maturation of autophagosomes into functional autolysosomes, indicating a complete autophagic flux. researchgate.netnih.gov

The induction of autophagy by these compounds appears to be a survival mechanism that counteracts apoptosis. researcher.life This process is initiated independently of other cellular stress responses like apoptosis and Endoplasmic Reticulum (ER) stress. researchgate.net The ability of thiopurines to restore cellular migration defects in autophagy-impaired intestinal epithelial cells further highlights the functional significance of this induction. nih.gov

A key mechanism through which thiopurines induce autophagy is by inhibiting the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). researchgate.net mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis, and it acts as a negative regulator of autophagy. nih.govnih.gov Under normal conditions, active mTORC1 phosphorylates and inhibits proteins required for autophagy initiation, such as ULK1. nih.gov

Research has shown that treatment with azathioprine, a thiopurine prodrug, leads to a significant reduction in the phosphorylation of ribosomal protein S6 (rpS6), a downstream target and reliable indicator of mTORC1 activity. researchgate.netresearchgate.net By suppressing mTORC1 signaling, thiopurines lift this inhibition, thereby permitting the initiation and progression of the autophagic process. researchgate.net This positions mTORC1 as a critical node linking thiopurine action to the regulation of cellular homeostasis. researchgate.netnih.gov

Table 2: Effect of Thiopurines on Key Signaling Pathways
CompoundmTORC1 Activity (rpS6 Phosphorylation)eIF2α-S51 Phosphorylation
Azathioprine (AZA)InhibitedIncreased
6-Mercaptopurine (6-MP)Minor EffectMinor Effect
6-Thioguanine (6-TG)Not specifiedIncreased

In addition to mTORC1 inhibition, certain thiopurines modulate another crucial cellular stress-response pathway: the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) at serine 51 (S51). researchgate.net Phosphorylation of eIF2α is a conserved mechanism that leads to a general downregulation of protein synthesis, allowing cells to conserve resources and initiate stress-response programs. nih.govcellsignal.com

Studies have demonstrated that treatment with azathioprine and 6-thioguanine (6-TG) results in increased phosphorylation of eIF2α at the S51 site. researchgate.netresearchgate.net This response is a well-established cellular checkpoint that blocks cell proliferation and general protein synthesis, enabling the cell to either recover from stress or commit to apoptosis if the damage is too severe. nih.gov Interestingly, 6-mercaptopurine (6-MP) was found to have only a minor effect on this signaling pathway, suggesting different thiopurines can engage distinct cellular signaling networks. researchgate.net

The metabolic products of thiopurines significantly impact mitochondrial function, primarily through their incorporation into mitochondrial DNA (mtDNA). researchgate.net The metabolite 6-thioguanine (6-TG) can be incorporated into mtDNA, where it becomes a substrate for rapid oxidation. researchgate.netaacrjournals.org This is a critical distinction from 6-TG incorporated into nuclear DNA (nDNA). researchgate.net

The accumulation of oxidized 6-TG within the mitochondrial genome is particularly detrimental. researchgate.net These oxidized lesions act as potent inhibitors of the mitochondrial DNA polymerase, Pol-γ, effectively halting mtDNA replication. researchgate.net This leads to a reduction in mtDNA transcription and, consequently, a decline in the synthesis of essential mitochondrial proteins. researchgate.net The resulting loss of mitochondrial function is thought to contribute to some of the therapeutic and toxic effects of thiopurines. researchgate.net This mechanism highlights a pathway of cytotoxicity that is independent of nuclear DNA damage and is specific to the unique environment of the mitochondrion. researchgate.netaacrjournals.org

Cellular and Subcellular Pharmacological and Biological Studies

Cellular Transport and Distribution

The transport of thiopurinol ribonucleoside and its metabolites across the cell membrane is a critical determinant of its pharmacological activity. This process is bidirectional, involving both uptake and efflux mechanisms, and is facilitated by various solute carrier (SLC) and ATP-binding cassette (ABC) transporters.

The entry of thiopurine ribonucleosides, including this compound, into cells is primarily mediated by nucleoside transporters. These transporters are broadly categorized into two families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.govnih.gov Resistance to thiopurines has been associated with the downregulation of these influx transporters. nih.gov

Equilibrative nucleoside transporters (ENTs), members of the SLC29 gene family, facilitate the bidirectional transport of nucleosides across the cell membrane down their concentration gradient. yorku.ca Both ENT1 and ENT2 are known to transport a wide range of purine (B94841) and pyrimidine (B1678525) nucleosides and are considered key players in the uptake of thiopurine ribonucleosides. semanticscholar.org While ENT1 and ENT2 share a high degree of sequence similarity, they exhibit different sensitivities to inhibitors such as nitrobenzylmercaptopurine riboside (NBMPR), with ENT1 being sensitive at nanomolar concentrations and ENT2 at micromolar concentrations. yorku.ca Studies on leukemia cell lines have indicated that reduced expression of ENT2 can contribute to thiopurine resistance. nih.gov

The general properties of ENT transporters are summarized in the table below.

TransporterGene (SLC)Transport MechanismSubstrate Specificity
ENT1 SLC29A1Facilitated DiffusionPurine and pyrimidine nucleosides
ENT2 SLC29A2Facilitated DiffusionPurine and pyrimidine nucleosides and nucleobases

Concentrative nucleoside transporters (CNTs), part of the SLC28 gene family, actively transport nucleosides into cells against a concentration gradient, a process driven by a sodium ion gradient. nih.govnih.gov CNT3 (encoded by the SLC28A3 gene) is characterized by its broad substrate specificity, accepting both purine and pyrimidine nucleosides. solvobiotech.comnih.govplos.org This makes it a significant transporter for various nucleoside analogue drugs. Research has demonstrated that decreased expression of CNT3 is associated with resistance to thiopurines in T-lymphoblastic cell lines. nih.gov The analysis of thiopurine-resistant cell lines has shown reduced mRNA levels of CNT3. solvobiotech.com

Key characteristics of the CNT3 transporter are outlined in the table below.

TransporterGene (SLC)Transport MechanismSubstrate Specificity
CNT3 SLC28A3Na+/H+ SymportBroad; purine and pyrimidine nucleosides

Once inside the cell, this compound is metabolized into its active nucleotide forms. These nucleotide metabolites can then be actively transported out of the cell by efflux pumps, a mechanism that can contribute to drug resistance.

The multidrug resistance proteins 4 and 5 (MRP4 and MRP5), which are members of the ATP-binding cassette (ABC) transporter family (encoded by the ABCC4 and ABCC5 genes, respectively), are key players in the efflux of thiopurine monophosphates. researchgate.net Overexpression of ABCC4 and ABCC5 has been linked to thiopurine resistance by actively exporting these metabolites from the cell. nih.govclinpgx.org Specifically, MRP4 has been shown to transport thioguanosine monophosphate (TGMP), while both MRP4 and MRP5 can transport thioinosine monophosphate (thio-IMP). researchgate.net

The following table summarizes the role of these efflux pumps.

Efflux PumpGeneSubstrates
MRP4 ABCC4Thiopurine monophosphates (e.g., TGMP, thio-IMP)
MRP5 ABCC5Thiopurine monophosphates (e.g., thio-IMP)

The interplay between influx and efflux transporters has led to the concept of "thiopurine cellular circulation". nih.govnih.gov This model suggests a dynamic process where thiopurine nucleotides are extruded from the cell by efflux pumps like ABCC4. researchgate.net Once in the extracellular space, these nucleotides can be hydrolyzed back into their nucleoside form by ecto-enzymes such as ecto-5'-nucleotidase (NT5E). nih.govresearchgate.net These newly formed thiopurine nucleosides can then be transported back into the cell by influx transporters like ENTs and CNTs, completing the cycle. nih.govresearchgate.net This cellular circulation highlights the complex balance of transport mechanisms that ultimately determine the intracellular concentration of active thiopurine metabolites. nih.gov

Concept of "Thiopurine Cellular Circulation"

Nucleotide Efflux by ABCC4

The ATP-binding cassette transporter subfamily C member 4 (ABCC4), also known as multidrug resistance protein 4 (MRP4), is a crucial efflux pump in the cellular disposition of thiopurines. ABCC4 actively transports various organic anionic compounds, including the monophosphate metabolites of thiopurines, out of the cell. This efflux mechanism can contribute to cellular resistance to thiopurine drugs by decreasing the intracellular concentration of their active nucleotide forms.

Studies have demonstrated that overexpression of ABCC4 leads to increased resistance to thiopurines such as 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) researchgate.net. This resistance is attributed to the enhanced efflux of their respective monophosphate metabolites, thioinosine monophosphate (TIMP) and thioguanosine monophosphate (TGMP) researchgate.netdrugbank.com. While direct studies on the efflux of this compound monophosphate by ABCC4 are not extensively documented, the transporter's known substrate specificity for purine nucleotide analogs suggests a high probability of involvement.

The expression and activity of ABCC4 can vary among individuals due to genetic polymorphisms, which can in turn influence the efficacy and toxicity of thiopurine therapy researchgate.net. For instance, certain variants in the ABCC4 gene have been associated with altered sensitivity to 6-MP, with some variants leading to lower cell surface expression of the transporter and consequently reduced efflux of 6-MP metabolites researchgate.net.

Table 1: Role of ABCC4 in Thiopurine Efflux
Thiopurine MetaboliteInteraction with ABCC4Cellular ConsequenceReference
Thioinosine monophosphate (TIMP)Substrate for ABCC4-mediated effluxDecreased intracellular concentration, potential for drug resistance researchgate.net
Thioguanosine monophosphate (TGMP)Substrate for ABCC4-mediated effluxDecreased intracellular concentration, potential for drug resistance researchgate.netdrugbank.com
Extracellular De-phosphorylation by Ecto-5′-Nucleotidase (NT5E)

Once the thiopurine mononucleotides are transported into the extracellular space by ABCC4, they can be acted upon by ecto-5′-nucleotidase (NT5E), also known as CD73. NT5E is a membrane-bound enzyme that catalyzes the hydrolysis of extracellular 5'-nucleotides to their corresponding nucleosides. In the context of the thiopurine cellular circulation, NT5E plays a pivotal role by dephosphorylating the extruded thiopurine monophosphates back into their nucleoside forms clinpgx.orgnih.govnih.gov.

Re-uptake of Thiopurine Nucleosides

Following their extracellular generation by NT5E, thiopurine nucleosides, including what would be this compound, can be transported back into the cell by various nucleoside transporters, such as those from the SLC28 (CNT) and SLC29 (ENT) families researchgate.netdrugbank.com. This re-uptake completes the "thiopurine cellular circulation" and allows the salvaged nucleosides to be re-phosphorylated intracellularly to their active nucleotide forms, thereby continuing their cytotoxic or immunomodulatory effects drugbank.comnih.gov.

The efficiency of this re-uptake process can influence the net intracellular accumulation of active thiopurine metabolites and, consequently, the cellular response to treatment. Down-regulation of these influx transporters has been observed in cell lines resistant to 6-MP and 6-TG researchgate.net.

In Vitro Cellular Models for Mechanistic Research

To investigate the intricate cellular and subcellular mechanisms of thiopurine action, including the processes described above, various in vitro cellular models are employed. These models provide controlled environments to dissect the roles of specific enzymes, transporters, and cellular pathways.

Human Lymphoblastoid Cell Lines (e.g., Human Variation Panel)

Human lymphoblastoid cell lines (LCLs) are a valuable tool for pharmacogenomic studies of thiopurines. These are B-lymphocytes that have been immortalized by Epstein-Barr virus transformation. LCLs from diverse populations, such as the Human Variation Panel, have been used to study inter-individual differences in drug response and to identify genetic variants that influence thiopurine metabolism and cytotoxicity nih.govnih.gov.

Research using LCLs has been instrumental in elucidating the concept of the thiopurine cellular circulation. By correlating gene expression profiles with thiopurine sensitivity across a panel of LCLs, studies have identified ABCC4 and NT5E as key genes associated with variations in thiopurine cytotoxicity clinpgx.orgnih.gov. These cell lines have also been used to investigate mechanisms of thiopurine resistance, revealing the involvement of pathways related to the cell cycle and DNA mismatch repair researchgate.net.

T-Lymphoblastic Leukemia Cell Lines (e.g., MOLT4)

T-lymphoblastic leukemia cell lines, such as MOLT4, are particularly relevant for studying thiopurines, as these drugs are a cornerstone of treatment for acute lymphoblastic leukemia (ALL) frontiersin.org. The MOLT4 cell line was established from the peripheral blood of a patient with ALL and is widely used in cancer research frontiersin.org.

Studies using MOLT4 cells have investigated the role of specific enzymes in thiopurine metabolism and cytotoxicity. For example, the differential effects of thiopurine S-methyltransferase (TPMT) on the cytotoxicity of 6-MP and 6-TG have been examined in MOLT4 cells, demonstrating that TPMT activity is a critical determinant of the cellular response to these drugs nih.gov. These cells have also been used to study purine and pyrimidine metabolism in response to other chemotherapeutic agents maastrichtuniversity.nl.

Human Healthy Colon Epithelial (HCEC) Cell Lines

Human healthy colon epithelial (HCEC) cell lines are crucial for understanding the effects of thiopurines in the context of inflammatory bowel disease (IBD), where these drugs are frequently used as immunomodulators. These cell lines provide a model to study the direct effects of thiopurines on the intestinal epithelium.

Research using intestinal epithelial cell models, including organoids derived from IBD patients, has begun to explore the role of these cells as targets for thiopurines clinpgx.orgnih.gov. These studies have shown that intestinal epithelial cells are sensitive to thiopurines and that there is significant inter-patient variability in this response nih.gov. Such models are valuable for investigating the mechanisms of action of thiopurines in the gut and for identifying biomarkers that could predict treatment response in IBD patients.

Table 2: In Vitro Cellular Models for Thiopurine Research
Cell Line TypeExampleKey Research Findings Related to ThiopurinesReference
Human Lymphoblastoid Cell LinesHuman Variation PanelElucidation of the "thiopurine cellular circulation" involving ABCC4 and NT5E; identification of genetic determinants of thiopurine cytotoxicity. clinpgx.orgnih.govresearchgate.net
T-Lymphoblastic Leukemia Cell LinesMOLT4Investigation of the role of TPMT in the differential cytotoxicity of 6-MP and 6-TG. nih.gov
Human Healthy Colon Epithelial Cell LinesHCEC, Patient-derived organoidsDemonstration of the direct effects and cytotoxicity of thiopurines on intestinal epithelium; investigation of inter-individual variability in response. clinpgx.orgnih.gov

Human Embryonic Kidney (HEK293) Cells

Human Embryonic Kidney (HEK293) cells serve as a valuable in vitro model for studying the metabolism and effects of various compounds, including thiopurine analogs. While direct studies focusing exclusively on this compound in HEK293 cells are limited, research on related thiopurines, such as 6-mercaptopurine (6-MP), provides insights into the potential metabolic pathways and cellular responses that this compound might elicit.

In studies involving the combination of 6-MP and allopurinol (B61711) in HEK293 cells, researchers have observed alterations in gene expression and the formation of various thiopurine metabolites. These studies highlight the active metabolic machinery present in HEK293 cells for processing thiopurine compounds. For instance, the expression of genes involved in thiopurine metabolism and transport can be quantified to understand the cellular response to these agents. Furthermore, the activity of enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the purine biosynthesis pathway and a potential target of thiopurine metabolites, has been measured in this cell line.

While no significant differences in the absolute concentrations of certain thiopurine metabolites were observed in HEK293 cells when treated with a combination of 6-MP and allopurinol compared to 6-MP alone, the study did reveal changes in the expression of several genes. This suggests that even in the absence of major shifts in metabolite levels, thiopurine analogs can induce significant transcriptional responses. The specific impact of this compound on these pathways in HEK293 cells remains an area for further investigation.

Macrophages (e.g., THP-1)

Macrophages, key players in the immune system, are critical targets for immunomodulatory drugs. The human monocytic cell line, THP-1, is a widely used in vitro model to study macrophage function and their response to various stimuli. Upon differentiation, THP-1 cells acquire macrophage-like characteristics and are employed to investigate inflammatory responses and the effects of pharmacological agents on these processes.

Currently, there is a lack of specific published research detailing the direct effects of this compound on THP-1 macrophages. However, the established role of macrophages in the metabolism and response to other thiopurines underscores the potential for this compound to influence macrophage activity. Studies on the inflammatory response of THP-1 cells to various agonists have identified panels of strongly regulated genes, providing a baseline for assessing the impact of novel compounds. Future studies could explore how this compound modulates the expression of these genes and influences key macrophage functions such as phagocytosis, cytokine production, and antigen presentation.

Studies on Thioguanine Nucleotide and Methylthioinosine Nucleotide Accumulation

The therapeutic and cytotoxic effects of many thiopurine drugs are mediated through their conversion to active metabolites, primarily 6-thioguanine nucleotides (6-TGNs) and methylthioinosine monophosphate (meTIMP). The accumulation of these nucleotides within cells is a critical determinant of drug efficacy and toxicity.

6-TGNs can be incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression. The levels of 6-TGNs are often monitored in patients undergoing thiopurine therapy to optimize dosing and minimize adverse effects. The formation of meTIMP, on the other hand, is catalyzed by the enzyme thiopurine S-methyltransferase (TPMT). While meTIMP itself has inhibitory effects on de novo purine synthesis, an imbalance in the ratio of meTIMP to 6-TGNs has been associated with adverse drug reactions.

The direct contribution of this compound to the intracellular pools of 6-TGNs and meTIMP has not been extensively elucidated. Understanding how this compound is metabolized and whether it serves as a substrate for the enzymes involved in the formation of these critical nucleotides is essential to defining its pharmacological profile.

Gene Expression and Transcriptional Regulation in Response to this compound Activity

The intracellular accumulation of thiopurine metabolites can lead to significant alterations in gene expression and transcriptional regulation. These changes can occur through various mechanisms, including the disruption of de novo purine synthesis and the modulation of signaling pathways.

Studies on related thiopurines have demonstrated their ability to impact gene expression. For example, in HEK293 cells, the combination of 6-mercaptopurine and allopurinol was found to affect the expression of 19 different genes. Furthermore, the formation of methylthioinosine monophosphate (me-t-IMP) has been shown to influence gene regulation, potentially through its effects on DNA methylation. The depletion of S-adenosylmethionine (SAM), a universal methyl donor, as a consequence of thiopurine metabolism can lead to changes in DNA methylation patterns, which in turn can alter gene expression.

Chemical Synthesis and Derivatization Strategies for Thiopurinol Ribonucleoside and Analogues

Synthesis of Thiopurinol Ribonucleoside Derivatives

The generation of this compound derivatives involves several key synthetic transformations. These methods allow for the introduction of various functional groups onto the thiopurine scaffold, leading to a wide array of chemically diverse molecules.

Alkylation of thiopurine derivatives, including this compound, is a common strategy to introduce diverse substituents. The Mitsunobu reaction is a particularly effective method for this purpose, allowing for the alkylation of the thiol group with various alcohols under mild conditions, typically yielding moderate to good results. researchgate.netnih.gov This reaction proceeds via a redox condensation mechanism, utilizing reagents like triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-synthesis.com The process is known for its stereoselectivity, causing an inversion of the stereochemical configuration in the final product. nih.gov

The Mitsunobu reaction is not limited to simple alcohols; it can be employed to introduce more complex carbocyclic or acyclic moieties, making it a versatile tool for creating guanosine (B1672433) analogs from precursors like 2-amino-6-chloropurine. researchgate.net While often selective for the N-9 position in purines, mixtures of N-7 and N-9 alkylated isomers can sometimes form. researchgate.net A significant advantage of this method is its ability to function under mild conditions without requiring prior activation of the alcohol.

Table 1: Examples of Mitsunobu Reaction Conditions

Reactants Reagents Solvent Outcome
Alcohol, Thiopurine Triphenylphosphine (TPP), Diethyl azodicarboxylate (DEAD) THF S-Alkylated Thiopurine Derivative
2-Amino-6-chloropurine, Cyclohexylmethanol TPP, DEAD/DIAD Not Specified N-9 and N-7 alkylated isomers

This table illustrates typical components and outcomes of the Mitsunobu reaction for the alkylation of purine (B94841) derivatives.

The synthesis of 2'-deoxy-4'-thioribonucleosides involves the replacement of the oxygen atom in the furanose ring with a sulfur atom, a modification that can confer unique biological properties. nih.gov These syntheses often start from readily available sugars like D-glucose and involve multiple steps to construct the 4'-thiofuranose ring. scilit.com

One common strategy involves the use of a 4-ethynyl-4-thiofuranoid glycal as a glycosyl donor in an electrophilic glycosidation reaction. nih.gov This reaction, when performed with silylated nucleobases in the presence of an activator like N-iodosuccinimide (NIS), typically leads to the desired β-anomers. nih.gov Another approach utilizes a Pummerer-type glycosylation between sulfoxides and trimethylsilylated pyrimidines to form the crucial C-N bond. scilit.comclockss.org The synthesis of fully modified 4'-thioDNAs has been achieved using 2'-deoxy-4'-thionucleoside phosphoramidite units in automated DNA synthesizers. oup.com

Thiopurine nucleosides can be synthesized from more common purine derivatives like adenosine (B11128) and guanosine through thionation reactions. nih.govacs.org A classic method involves converting a protected guanosine into a 6-chloro-purine derivative, which is then reacted with a thionating agent like sodium hydrosulfide or phosphorus pentasulfide to introduce the sulfur atom at the C6 position. acs.orgnih.gov

Another strategy is the direct coupling of a silylated thiopurine base (e.g., 6-mercaptopurine (B1684380) or 6-thioguanine) with a protected sugar, such as a pyranose acetate, via Vorbrüggen nucleosidation. nih.gov This method can yield N-9 linked nucleosides. The corresponding N-7 isomers can be obtained by first condensing the sugar with a 6-chloropurine, followed by a subsequent thionation step. nih.gov These multi-step syntheses allow for the creation of a diverse library of thiopurine nucleosides from readily available purine precursors. google.com

The synthesis of C-2 triazolylinosine derivatives introduces a triazole ring at the C-2 position of the purine core, significantly altering its chemical properties. nih.govnih.govacs.org A common synthetic route starts with O6-protected guanosine or its 2'-deoxy analogue. nih.govnih.gov This precursor is converted to an O6-allyl derivative, which then undergoes diazotization with reagents like t-butyl nitrite (t-BuONO) and trimethylsilyl azide (TMS-N3) to yield a C-2 azido derivative. nih.govnih.govacs.org

The resulting C-2 azido nucleoside can then undergo a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with various alkynes. nih.govacs.org This ligation step is often optimal using copper(I) chloride in a tert-butanol/water solvent system, producing C-2 1,2,3-triazolyl nucleosides in good yields (70-82%). nih.govacs.org Final deprotection steps, such as removing silyl and allyl groups, yield the target C-2 triazolylinosine derivatives. nih.govacs.org This modular approach allows for the introduction of a wide variety of substituents on the triazole ring.

Creation of Thiosubstituted Purine Analogs

The introduction of various sulfur-containing functional groups at specific positions on the purine ring allows for the creation of diverse thiosubstituted analogs. These modifications can significantly influence the molecule's biological activity and chemical properties.

Several methods exist for introducing specific thio-substituents onto the purine scaffold.

Propargylthio and Pyrrolidinobutynylthio Groups: Purinethiones can be converted into S-propargylthio derivatives by reaction with propargyl bromide in the presence of a base like potassium tert-butoxide. nih.gov These propargylthio derivatives can be further elaborated through a Mannich reaction with an amine (e.g., pyrrolidine), paraformaldehyde, and a copper(I) catalyst to yield aminobutynylthio derivatives, such as those containing a pyrrolidinobutynylthio group. nih.gov

Sulfenamide Groups: Purine-6-sulfenamides can be synthesized from 6-mercaptopurine ribonucleoside or 6-thioguanosine (B559654) via amination with a chloramine solution, which is prepared from sodium hypochlorite and ammonium hydroxide. nih.govnih.gov This reaction directly converts the thiol group into a sulfenamide (-S-NH2). nih.gov

Sulfonamide Groups: The corresponding purine-6-sulfonamides are typically prepared by the oxidation of the sulfenamide precursors. nih.govnih.gov A strong oxidizing agent, such as excess 3-chloroperoxybenzoic acid (MCPBA), is used to oxidize the sulfur atom to its highest oxidation state, forming the sulfonamide (-SO2-NH2) group. nih.govnih.gov

Table 2: Synthesis of Thiosubstituted Purine Analogs

Target Group Precursor Key Reagents Reaction Type
Propargylthio Purinethione Propargyl bromide, K-tert-butoxide Alkylation
Pyrrolidinobutynylthio S-Propargylthio purine Pyrrolidine, Paraformaldehyde, CuCl Mannich Reaction
Sulfenamide 6-Mercaptopurine ribonucleoside Chloramine (NaOCl + NH4OH) Amination

This table summarizes the synthetic routes for introducing specific sulfur-containing functional groups onto the purine ring.

Synthesis of Tricyclic Thiopurine Derivatives

The synthesis of tricyclic thiopurine derivatives, a novel class of compounds, has been achieved through a structured, multi-step chemical process. nih.gov These compounds are of significant interest due to their unique structure, which incorporates both a tricyclic 1,N2-ethenoguanosine framework and a thiopurine moiety. nih.gov The general synthetic approach involves the initial creation of a tricyclic guanosine analogue, which is then further modified to introduce the thio-functional group.

A common synthetic pathway commences with a naturally occurring purine ribonucleoside, such as guanosine. nih.gov The first major step is the formation of the tricyclic ring system. This is typically accomplished by reacting the starting nucleoside with a bifunctional electrophile. For instance, reagents like chloroacetaldehyde or bromoacetone can be employed to react with the guanosine base, leading to the formation of an additional five-membered ring and yielding a tricyclic guanosine analogue. nih.gov The choice of the reagent can also influence the substituents on the newly formed ring. nih.gov

The table below outlines a representative synthetic scheme for a tricyclic thiopurine analogue.

StepStarting MaterialReagentProduct
1GuanosineChloroacetaldehyde or BromoacetoneTricyclic guanosine analogue
2Tricyclic guanosine analogueThionating agentTricyclic thiopurine derivative

Structural Characterization Methodologies (e.g., NMR, Mass Spectrometry)

The definitive structural elucidation of newly synthesized this compound analogues, including tricyclic derivatives, relies on a combination of advanced spectroscopic techniques. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular structure, connectivity, and mass of the compounds. nih.govnih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the precise three-dimensional structure of molecules in solution. researchgate.netmdpi.com For this compound derivatives, both 1H NMR and 13C NMR are employed to provide a comprehensive structural picture. nih.gov

1H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For tricyclic thiopurine derivatives, 1H NMR spectra are used to confirm the formation of the new ring system and to verify the integrity of the ribose sugar moiety. nih.gov

13C NMR: This method probes the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the verification of the total number of carbon atoms and providing insights into their hybridization and chemical environment. nih.gov

The integration of various NMR techniques allows for the unambiguous assignment of all proton and carbon signals, leading to a complete structural confirmation of the synthesized compounds. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of the synthesized this compound analogues and for providing information about their elemental composition. nih.govfrontiersin.org

High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate measurement of the molecular mass of a compound. nih.gov For the characterization of tricyclic thiopurine derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these relatively large and polar molecules without significant fragmentation. nih.gov The precise mass measurement obtained from HRMS (ESI) is used to confirm the elemental formula of the synthesized product, thus verifying that the desired chemical transformation has occurred. nih.gov

The complementary data obtained from NMR and MS provides a robust and reliable characterization of the chemical structure of this compound and its derivatives. nih.govnih.gov

The following table summarizes the key analytical data used for the structural characterization of a representative tricyclic thiopurine derivative.

Analytical MethodInformation Obtained
1H NMRProton chemical shifts and coupling constants, confirming the structural arrangement of hydrogen atoms.
13C NMRCarbon chemical shifts, confirming the carbon skeleton of the molecule.
HRMS (ESI)Precise mass-to-charge ratio, confirming the elemental composition and molecular weight.

Advanced Analytical Chemistry Methodologies for Thiopurinol Ribonucleoside and Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of thiopurine metabolite analysis, providing the necessary specificity and sensitivity to measure clinically relevant concentrations in complex biological samples like red blood cells (RBCs).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection has been a foundational technique for monitoring thiopurine metabolites. researchgate.net These methods typically involve a reversed-phase C18 column for separation. mdpi.comnih.gov

One optimized HPLC-UV protocol utilizes isocratic elution with a mobile phase of 5% acetonitrile in a 20 mmol/L phosphate (B84403) buffer (pH 2.5), which minimizes background interference. nih.gov In such a system, distinct retention times are achieved for key metabolites, with 6-thioguanine (B1684491) (6-TG), 6-mercaptopurine (B1684380) (6-MP), and 6-methylmercaptopurine (B131649) (6-MMP) eluting at approximately 4, 5, and 6 minutes, respectively. nih.gov Another HPLC system uses a gradient of 0.02 M potassium dihydrogen phosphate and methanol, achieving separation over a 22-minute run time. mdpi.com The precision of HPLC methods is generally high, with intra- and interday coefficients of variation (CVs) reported to be below 15%. researchgate.net Detection limits can reach as low as 0.5 to 4.5 pmol per 5 x 10^6 cells for various thiopurine bases and nucleosides. nih.gov

ParameterDescriptionReference
TechniqueReversed-phase High-Performance Liquid Chromatography with UV detection nih.gov
Stationary Phase (Column)C18 Column (e.g., Purospher RP18-e, Supelco C18) mdpi.comnih.gov
Mobile Phase ExampleIsocratic: 5% acetonitrile in 20 mmol/L phosphate buffer (pH 2.5) nih.gov
Example Retention Times6-Thioguanine (~4 min), 6-Mercaptopurine (~5 min), 6-Methylmercaptopurine (~6 min) nih.gov
PrecisionIntra- and interday imprecision typically <10-15% researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now widely considered the gold standard for the quantification of thiopurine metabolites due to its superior sensitivity and specificity compared to HPLC-UV. nih.govsemanticscholar.org This method allows for the precise measurement of metabolites like 6-TGN and 6-MMPN in red blood cells. nih.govspringernature.com

LC-MS/MS methods demonstrate excellent performance characteristics. The linear range for quantification is broad, for instance, 0.1–10 µmol/L for 6-TGN and 0.5–100 µmol/L for 6-MMPN in one validated assay. nih.govresearchgate.net The lower limit of quantification (LLOQ) is typically very low, around 0.1-0.2 µmol/L for 6-TGN. nih.govfrontiersin.org The assay's total imprecision is often less than 3.0%. frontiersin.org The technique utilizes stable isotope-labeled internal standards, such as 6-TG-¹³C₂¹⁵N and 6-MMP-d₃, to ensure high accuracy. nih.govnih.gov Analytes are typically measured using positive ionization and multiple reaction monitoring (MRM) mode for maximum specificity. nih.gov

ParameterFindingReference
TechniqueLiquid Chromatography-Tandem Mass Spectrometry nih.govnih.gov
Analytes6-Thioguanine Nucleotides (6-TGN), 6-Methylmercaptopurine Nucleotides (6-MMPN) nih.govresearchgate.net
Linear Range (6-TGN)0.1–10 µmol/L nih.govresearchgate.net
Linear Range (6-MMPN)0.5–100 µmol/L nih.govresearchgate.net
Lower Limit of Quantification (LLOQ)0.1 µmol/L for 6-TGN; 0.5 µmol/L for 6-MMPN nih.gov
Extraction Recovery (6-TGN)71.0% - 75.0% nih.gov
Extraction Recovery (6-MMPN)96.4% - 102.2% nih.gov
Imprecision<3.0% frontiersin.org

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) represents a further advancement, offering faster analysis times and improved chromatographic resolution compared to conventional HPLC. By using columns with smaller particle sizes, UHPLC systems can achieve more efficient separations, reducing run times significantly without compromising sensitivity or accuracy. A sensitive UHPLC-MS/MS method was developed to quantify 2′-deoxythioguanosine (dTG), the form of thiopurine incorporated into DNA. diva-portal.org This method utilized a HSS T3 column and achieved a run time of just 5 minutes. diva-portal.org The performance of this advanced technique is notable, with a lower limit of detection of 0.003 nmol/L for dTG and intra- and inter-assay imprecision below 11%. diva-portal.org

Sample Preparation and Stability Considerations

The reliability of any analytical result is heavily dependent on proper sample collection, preparation, and storage. For thiopurine metabolites, which can be unstable, these pre-analytical steps are critical. researchgate.net

Stability of Thiopurine Metabolites in Biological Samples

The stability of thiopurine metabolites varies significantly with storage conditions. In processed RBC samples, metabolites are stable for at least 4 hours at both 25°C and 4°C. nih.govnih.gov For long-term storage, -70°C or -80°C is highly recommended. nih.govfrontiersin.org At -70°C, 6-TGN and 6-MMPN in processed RBCs show minimal degradation (around 5-10% decrease) for up to 180 days. nih.govfrontiersin.org However, storage at -20°C is suboptimal, with a reported 30% decrease in 6-TGN concentration after 180 days. nih.govresearchgate.net

In whole blood, stability is more limited. The concentration of 6-TGN can decrease by approximately 20% after just four days of storage at 4°C. nih.govresearchgate.net This highlights the need for prompt processing of whole blood samples, ideally within four days of collection if refrigerated. nih.govfrontiersin.org

Sample TypeStorage TemperatureDurationAnalyte Stability FindingReference
Processed RBCs25°C and 4°C4 hoursStable nih.govnih.gov
Processed RBCs-20°C180 days6-TGN decreased by 30% nih.govresearchgate.net
Processed RBCs-70°C180 days6-TGN decreased by ~5%; 6-MMPN decreased by ~10% nih.govfrontiersin.org
Whole Blood4°C4 days6-TGN decreased by ~20% nih.govresearchgate.net
Whole Blood4°C7 days6-TG decreased by 0.5%; 6-MMP decreased by 11% frontiersin.org

Methods for Conversion of Ribonucleotides to Ribonucleosides for Analysis

Thiopurines are active intracellularly as mono-, di-, and triphosphate nucleotides. diva-portal.org Direct analysis of these individual phosphorylated forms is complex. diva-portal.org Therefore, a common and crucial step in sample preparation is the hydrolysis of these thiopurine nucleotides to a single, common moiety—either the purine (B94841) base (e.g., 6-thioguanine) or the corresponding ribonucleoside—for quantification. mdpi.comnih.gov

Two primary hydrolysis methods are employed:

Acid Hydrolysis: This is the most common approach. It involves treating the sample extract, typically from RBCs, with a strong acid like perchloric acid and heating it (e.g., at 100°C for 45-60 minutes). nih.govresearchgate.net This procedure effectively converts all 6-TGNs (mono-, di-, and triphosphates) to the 6-thioguanine base for subsequent chromatographic analysis. nih.govresearchgate.net Dithiothreitol (DTT) is often added during this step to prevent the binding of thiopurines to denatured proteins. mdpi.com

Enzymatic Hydrolysis: An alternative method involves the use of enzymes, such as acid phosphatase, to dephosphorylate the ribonucleotides into their respective ribonucleosides. nih.gov Thiopurine nucleotide concentrations can then be calculated by measuring the ribonucleoside concentrations before and after the enzymatic treatment. nih.gov This method allows for a different approach to quantification but is less common in routine clinical labs than acid hydrolysis.

Both methods simplify the analytical process by allowing the measurement of a single analyte that represents the total concentration of the active nucleotide pool. nih.govnih.gov

Quantitative Assays for Individual Thionucleotides (Mono-, Di-, and Triphosphates)

The accurate quantification of individual thiopurine nucleotides—the mono-, di-, and triphosphate forms—is essential for detailed pharmacokinetic and pharmacodynamic studies. While many clinical methods measure the hydrolyzed sum of these metabolites, advanced chromatographic techniques have been developed to resolve and quantify each phosphorylated species individually. These methods provide deeper insights into the intracellular metabolism and activation of thiopurine drugs.

High-performance liquid chromatography (HPLC) is a foundational technique for this purpose. One established method utilizes ion-pairing liquid chromatography to separate the negatively charged nucleotide species. researchgate.net In this approach, red blood cells (RBCs) are first isolated, and proteins are precipitated. The thioguanine nucleotides (TGNs) may then be derivatized, for instance with potassium permanganate, before analysis. researchgate.net Separation is achieved using agents like tetrabutylammonium ions, and detection is performed via UV absorption and fluorescence. researchgate.net This methodology has been successfully applied to measure thioguanosine mono-, di-, and triphosphate (TGMP, TGDP, TGTP) as well as methylthioinosine mono-, di-, and triphosphate (meTIMP, meTIDP, meTITP). researchgate.net However, a significant challenge in quantifying these species individually is their rapid interconversion, which can affect precision. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity for the quantification of thiopurine metabolites. semanticscholar.orgnih.govresearchgate.netspringernature.com While often used to measure the total concentration of 6-thioguanine nucleotides (6-TGN) after acid hydrolysis, LC-MS/MS can also be adapted to quantify the individual nucleotide forms. nih.govspringernature.com The stability of these phosphated metabolites is a critical pre-analytical consideration. To prevent interconversion and degradation, samples must be handled under specific conditions, often involving the use of stabilizing agents such as ethylenediaminetetraacetic acid (EDTA). mdpi.com Research has shown that thiopurine metabolites in processed RBC samples are stable for short periods at 4°C and 25°C, and for up to six months at -70°C. semanticscholar.orgresearchgate.net

The limits of quantification (LOQ) for individual thionucleotides demonstrate the sensitivity of these advanced chromatographic methods.

AnalyteLimit of Quantification (LOQ) (pmol/8×10⁸ RBC)
Thioguanosine Monophosphate (TGMP)0.3
Thioguanosine Diphosphate (B83284) (TGDP)3
Thioguanosine Triphosphate (TGTP)2
Methylthioinosine Monophosphate (meTIMP)30
Methylthioinosine Diphosphate (meTIDP)30
Methylthioinosine Triphosphate (meTITP)40

Data sourced from a high-performance liquid chromatography method designed for clinical trials. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamic properties of molecules in solution. nih.gov For thiopurinol ribonucleoside, NMR is instrumental in determining its conformational preferences, particularly the geometry of the β-D-ribofuranose ring, which is crucial for its biological activity and interaction with enzymes.

The conformation of the five-membered ribofuranose ring is not planar and exists in a dynamic equilibrium between various "puckered" conformations. The primary tool for analyzing this in solution is the measurement of proton-proton (¹H-¹H) coupling constants (J-couplings) from ¹H NMR spectra. nih.gov The magnitude of these coupling constants is dependent on the dihedral angle between adjacent protons, as described by the Karplus equation. By analyzing the J-values for the ribose protons (H1' through H4'), the dominant pucker of the sugar ring can be determined. nih.gov

For β-D-ribofuranosides, specific coupling constants are characteristic of certain conformations. nih.gov For instance, near-zero coupling constants for trans-oriented protons, such as J(H1', H2') and J(H3', H4'), are indicative of specific envelope (E) or twist (T) conformations. nih.gov These experimental NMR data are often complemented by computational methods, such as Density Functional Theory (DFT) calculations, to identify the most stable, low-energy conformations that are consistent with the observed spectral parameters. nih.gov While NMR provides a time-averaged picture of the molecular conformation in solution, it is a leading technique for studying the conformational preferences of flexible molecules like ribonucleosides. nih.gov

Coupling ConstantTypical Value (Hz)Associated Conformation Indication
J(H1', H2')~0Indicates a specific trans orientation, contributing to E₀ or E₄-like conformations. nih.gov
J(H2', H3')5.8 - 6.2Provides information on the C2'-C3' bond rotation and sugar pucker. nih.gov
J(H3', H4')~0Indicates a specific trans orientation, characteristic of certain furanose ring puckers. nih.gov

These values are characteristic for certain β-d-ribofuranosides and are used to diagnose the preferred conformation of the sugar moiety. nih.gov

Research Gaps and Future Directions in Thiopurinol Ribonucleoside Research

Further Elucidation of Specific Biochemical Pathways and Interactions

The metabolic journey of thiopurines is a complex network of competing enzymatic pathways, primarily involving thiopurine S-methyltransferase (TPMT), xanthine (B1682287) oxidase (XO), and hypoxanthine-guanine phosphoribosyl transferase (HPRT), which ultimately produces the active 6-thioguanine (B1684491) nucleotides (6-TGNs). mdpi.comimmunogenetics.nl While this general pathway is established, the precise flux of Thiopurinol ribonucleoside through these and other potential pathways remains to be fully quantified.

Future research must focus on delineating the specific contributions of each enzymatic route to the activation and catabolism of this compound. For example, the conversion of its metabolites, such as thioinosine monophosphate (TIMP), to thioguanosine monophosphate (TGMP) is mediated by inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthase (GMPS). clinpgx.orgmaastrichtuniversity.nl However, the efficiency and rate-limiting steps of this specific conversion for this compound are not well understood. maastrichtuniversity.nl Furthermore, the role of enzymes like inosine triphosphate pyrophosphatase (ITPase), which sanitizes nucleotide pools by hydrolyzing noncanonical purine (B94841) nucleotides, in modulating the levels of this compound-derived triphosphates is an area ripe for investigation. maastrichtuniversity.nlresearchgate.net A critical knowledge gap is the lack of a comprehensive, quantitative model of these interacting pathways.

Comprehensive Characterization of Molecular Mechanisms of Action

The cytotoxic effects of thiopurines are traditionally attributed to two main mechanisms: the incorporation of 6-thioguanine triphosphate (TGTP) and 6-thio-deoxyguanosine triphosphate (TdGTP) into RNA and DNA, respectively, and the inhibition of de novo purine synthesis by methylated metabolites like methylthioinosine monophosphate (MeTIMP). clinpgx.orgresearchgate.netclinpgx.org Incorporation into nucleic acids induces strand breaks and triggers mismatch repair mechanisms, leading to apoptosis. clinpgx.orgresearchgate.net

However, emerging evidence suggests these are not the sole mechanisms of action. A more recently discovered mechanism involves the inhibition of the Rac1 GTPase by TGTP, which induces apoptosis in activated T cells. immunogenetics.nlclinpgx.org Additionally, recent studies have revealed that thiopurines can directly perturb the interaction between RNA-binding proteins (RBPs) and RNA. Specifically, 6-mercaptopurine (B1684380) and 6-thioguanine were found to disrupt the CELF1–RNA complex through the formation of disulfide bonds. nih.gov

Deepening Understanding of Metabolism, Intracellular Stability, and Cellular Component Interactions

Upon entering a cell, this compound is metabolized into a series of phosphorylated nucleotides, including monophosphate, diphosphate (B83284), and triphosphate forms (e.g., TIMP, TGMP, TGDP, TGTP). units.itnih.gov The balance between these various metabolites is a key determinant of the compound's effects. units.it However, the kinetics of these phosphorylation steps and the intracellular stability of each metabolite are poorly characterized. The half-life of these compounds within the cell and the factors that influence their degradation or export are not fully understood.

Research is needed to map the dynamic interplay between this compound metabolites and other cellular components. This includes not only the enzymes involved in its metabolism but also transporters that may influence its uptake and efflux, such as proteins from the ABCC family. clinpgx.org The recent discovery of thiopurines interacting directly with the RNA-binding protein CELF1 highlights a previously unknown class of interactions that warrants deeper investigation. nih.gov Future studies should employ advanced proteomics and metabolomics to identify the full spectrum of proteins and other molecules that interact with this compound and its derivatives within the cell, clarifying their stability and functional consequences.

Investigation of this compound Effects within Complex Biological Systems

Most in vitro research on thiopurines has been conducted using immortalized cell lines, which lack the complexity of a whole organism. mdpi.comunits.it This simplification overlooks the intricate interactions between different cell types (e.g., epithelial cells, immune cells), the influence of the tissue microenvironment, and the systemic effects that dictate a compound's ultimate impact in vivo. The high degree of inter-individual variability observed in patient responses to thiopurines underscores the limitations of simplistic models and points to the influence of complex, systemic factors. frontiersin.orgnih.gov

A major research imperative is to investigate the effects of this compound in more sophisticated, multicellular systems. This includes patient-derived organoids, co-culture systems that include immune cells, and microfluidic "organ-on-a-chip" models. nih.gov These systems can provide more physiologically relevant insights into how the compound affects tissue function, intercellular signaling, and immune responses. Such studies are critical for bridging the gap between cellular-level mechanisms and organism-level outcomes.

Refinement and Standardization of Analytical Methodologies for Metabolite Profiling

The accurate measurement of thiopurine metabolites is essential for both research and clinical monitoring, yet significant analytical challenges persist. nih.gov Current methods, predominantly based on high-performance liquid chromatography (HPLC) with UV or tandem mass spectrometry (LC-MS/MS) detection, face issues related to the chemical instability of the metabolites, the need for complex sample preparation, and a lack of standardization across laboratories. nih.govnih.govnih.govmdpi.com

For instance, the analysis of different phosphorylated forms (mono-, di-, and triphosphates) is challenging due to their polarity and often requires specialized techniques like ion-pairing chromatography. researchgate.netdiva-portal.org Furthermore, the stability of these metabolites in blood samples is limited, which can introduce variability if sample handling and storage protocols are not strictly controlled and standardized. nih.govmdpi.comresearchgate.net

There is a pressing need to develop and validate a unified, robust analytical protocol that is reliable and can be widely adopted. nih.gov Future efforts should focus on improving the stability of analytes during sample processing, enhancing the sensitivity and specificity of detection, and establishing standardized procedures to ensure that data from different studies are comparable. nih.gov

Table 1: Comparison of Analytical Methods for Thiopurine Metabolite Profiling
MethodologyPrincipleAdvantagesAreas for Refinement & Standardization
HPLC-UVSeparation by liquid chromatography followed by detection using UV absorbance. Often requires hydrolysis of nucleotides to a single base (e.g., 6-TG).Widely available, relatively low cost.Lacks specificity for different phosphate (B84403) forms; requires consistent hydrolysis procedures; susceptible to interference. mdpi.comresearchgate.net
Ion-Pairing LCUses ion-pairing agents to retain polar analytes like nucleotides on a reverse-phase column, allowing for separation of mono-, di-, and triphosphates.Can distinguish between different phosphorylated metabolites. researchgate.netdiva-portal.orgComplex method development; potential for ion suppression in MS; requires dedicated columns.
LC-MS/MSSeparation by liquid chromatography coupled with highly specific and sensitive detection by tandem mass spectrometry.High sensitivity and specificity; can measure multiple metabolites simultaneously. nih.govHigher cost and complexity; need for standardized sample preparation, especially regarding metabolite stability and lysis procedures. nih.govnih.gov

Exploration of Interactions with the Microbiota and Host-Microbe Metabolic Crosstalk

The gut microbiota is emerging as a critical factor in drug metabolism and disposition. frontiersin.orgnih.gov Recent evidence strongly suggests that intestinal bacteria can metabolize thiopurine drugs, potentially contributing to their activation or degradation and influencing both efficacy and toxicity. frontiersin.orgnih.gov For example, certain gut bacteria have been shown to be capable of converting thiopurines into therapeutically active 6-thioguanine nucleotides in vitro. frontiersin.orgnih.gov This microbial metabolism could be a significant, previously overlooked source of the inter-individual variability seen in patient responses. nih.gov

Future research must systematically explore the interaction between this compound and the gut microbiome. This involves identifying the specific bacterial species and the microbial enzymes responsible for its metabolism. Understanding this host-microbe metabolic crosstalk is essential. nih.govresearchgate.net Studies should investigate how diet, dysbiosis, and the use of antibiotics could alter the microbial metabolism of the compound, thereby impacting therapeutic outcomes.

Development of Novel Research Models to Mimic In Vivo Metabolism in Vitro

Traditional in vitro models, such as submerged 2D cultures of hepatic cancer cell lines, often fail to replicate the complex metabolic functions of organs like the liver and intestine in vivo. nih.gov These models may lack the expression or activity of key drug-metabolizing enzymes, limiting their predictive value. nih.govresearchgate.net

The development of advanced, three-dimensional in vitro systems, particularly organoids, represents a significant step forward. mdpi.com Liver and intestinal organoids can be derived from patient stem cells and more closely mimic the physiological structure and metabolic function of the native organ. nih.govmdpi.comcreative-bioarray.com These models express a wider range of metabolic enzymes, such as cytochrome P450s, and can be used to study drug metabolism and toxicity in a more accurate and potentially personalized manner. nih.govresearchgate.netcreative-bioarray.com

Investigation of Unidentified Enzyme Cofactors and Regulatory Mechanisms

While the primary enzymatic pathways involved in the metabolism of thiopurines, including this compound, have been extensively studied, significant research gaps remain concerning the full spectrum of enzyme cofactors and the complex regulatory mechanisms that govern this metabolic network. The intricate balance between anabolic (activating) and catabolic (inactivating) pathways is crucial for therapeutic efficacy and toxicity, and this balance is influenced by factors beyond simple enzyme kinetics. Future research is increasingly focused on these less understood aspects to refine therapeutic strategies and predict patient outcomes more accurately.

Unidentified and Indirectly Acting Cofactors

The enzymes that metabolize this compound and other thiopurines rely on various cofactors. However, the complete range of these molecules and their precise roles are not fully elucidated. A significant area of investigation involves understanding how fluctuations in these cofactors can alter metabolic flux and drug response.

One prominent example lies in the interaction between allopurinol (B61711) and thiopurine metabolism. While allopurinol is a known inhibitor of xanthine oxidase (XO), its ability to shift metabolism from the production of 6-methylmercaptopurine (B131649) (6-MMP) towards the accumulation of active 6-thioguanine nucleotides (6-TGNs) is not fully explained by XO inhibition alone. nih.gov This has led to the hypothesis that allopurinol or its metabolites may influence other enzymes or cofactors in the pathway. nih.gov

Research suggests that allopurinol may indirectly inhibit thiopurine S-methyltransferase (TPMT) through the accumulation of thioxanthine, a substrate for XO that builds up when the enzyme is blocked. nih.gov Another possibility is that allopurinol could be inhibiting an enzymic cofactor involved in thiopurine metabolism, such as phosphoribosylpyrophosphate (PRPP), which is a vital substrate for several enzymes in purine synthesis. nih.gov Furthermore, preliminary studies have indicated that combination therapy with allopurinol increases the activity of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), the first enzyme in the activation of thiopurines, though the exact mechanism for this enhancement remains to be fully characterized. nih.gov

A notable recent discovery has been the identification of an endogenous physiological substrate for TPMT, which for a long time was an enzyme with an unknown natural function. nih.govresearchgate.net Research has shown that TPMT is involved in the catabolism of the Molybdenum cofactor (Moco) by methylating a thiopterin substrate. nih.govresearchgate.net This discovery underscores that enzymes in the thiopurine pathway have endogenous roles that could compete with or influence the metabolism of thiopurine drugs, representing a significant area for future investigation.

EnzymePotential Unidentified Regulatory InfluenceResearch Focus
HGPRT Enhanced activity in the presence of allopurinol. nih.govElucidating the molecular mechanism behind allopurinol-mediated HGPRT activation.
TPMT Inhibition by substrates of other enzymes (e.g., thioxanthine). nih.govInvestigating the competitive or allosteric inhibition of TPMT by endogenous metabolites that accumulate due to drug interactions.
Various Dependence on cofactors like PRPP that may be affected by other drugs. nih.govMapping the interplay between purine metabolism cofactors and thiopurine-metabolizing enzymes.

Complex Regulatory Mechanisms

The regulation of enzymes involved in this compound metabolism is multifaceted, involving genetic control, post-translational modifications, and allosteric regulation. Many of these mechanisms are still active areas of research.

Transcriptional and Post-Translational Regulation: The expression and stability of metabolic enzymes are key control points. For instance, studies on the human HPRT gene have identified cis-acting transcriptional control regions, including a negative regulatory element that can repress its own promoter and those of other similar genes. nih.govresearchgate.net The trans-acting factors that bind to these elements to modulate HPRT expression are a subject for future research. nih.gov

For TPMT, regulation occurs at the post-translational level. The stability of the TPMT protein is significantly influenced by its cofactor, S-adenosyl-L-methionine (SAM). nih.gov Research has shown that SAM provides direct post-translational stabilization to the TPMT enzyme, and fluctuations in physiological SAM levels can alter TPMT activity. nih.gov This finding suggests that cellular metabolic state, which affects SAM availability, can be a crucial regulator of thiopurine metabolism. Furthermore, some of the most common genetic variants of TPMT that cause enzyme deficiency do so by promoting enhanced protein degradation (proteolysis), a post-transcriptional mechanism. pnas.org

Allosteric Regulation: Inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the conversion of thioinosine monophosphate to thioguanosine monophosphate, is subject to complex allosteric regulation. maastrichtuniversity.nl Its activity is modulated by the balance of adenine (B156593) and guanine (B1146940) nucleotides. maastrichtuniversity.nl Recent studies using cryo-electron microscopy have revealed intricate molecular mechanisms of IMPDH allosteric regulation in mycobacteria, where effectors like GTP and ATP bind to regulatory domains to either inhibit or activate the enzyme by stabilizing different conformational states. xray.cznih.govsasbdb.org While these studies are in bacteria, they provide a framework for investigating similar complex regulation in human IMPDH. The binding of the substrate, inosine monophosphate, to human IMPDH occurs in a negatively cooperative fashion, which is characteristic of an allosteric enzyme. acs.org More recently, the dual regulation of the human IMPDH2 isoform has been identified, involving both tyrosine phosphorylation and binding to the signaling phospholipid phosphoinositide-3-phosphate (PI3P), highlighting novel, isoform-specific regulatory mechanisms. elifesciences.org

EnzymeRegulatory MechanismFuture Research Direction
HPRT Transcriptional control via negative regulatory elements. nih.govresearchgate.netIdentification of trans-acting factors and signaling pathways that modulate HPRT gene expression.
TPMT Post-translational stabilization by SAM. nih.govUnderstanding how cellular metabolic status and SAM levels impact individual responses to thiopurines.
IMPDH Allosteric regulation by nucleotides (ATP, GTP) and other molecules (PI3P). nih.govelifesciences.orgDeveloping novel allosteric-effector inhibitors and understanding how signaling pathways regulate its activity via phosphorylation and lipid binding. acs.orgelifesciences.org

Future research into these unidentified cofactors and complex regulatory networks will be essential for moving beyond genotype-based predictions and developing a more holistic understanding of thiopurine metabolism, ultimately allowing for more precise and personalized therapeutic interventions.

Q & A

Q. What methodological approaches are recommended for detecting and quantifying Thiopurinol ribonucleoside in biological samples?

To quantify this compound with high sensitivity, nanoflow liquid chromatography-mass spectrometry (nLC-MS) coupled with porous graphitic carbon (PGC) stationary phases is optimal. This method achieves attomolar-level detection, separates positional isomers (e.g., methylated adenosine vs. uridine derivatives), and supports label-free or isotope-labeled spike-in standards for validation . Key steps include:

  • Sample preparation : Use metabolic labeling (e.g., in Chlamydomonas reinhardtii) to generate stable isotope references.
  • Chromatography : Optimize PGC columns for isomer separation (e.g., resolving pseudouridine from uridine).
  • Validation : Ensure linear detection ranges spanning six orders of magnitude.

Q. How can researchers address analytical challenges in distinguishing this compound from structurally similar ribonucleosides?

Positional isomers and modified bases require high-resolution separation techniques :

  • PGC columns outperform traditional C18 materials in resolving methylated or fluorinated ribonucleosides .
  • Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) can differentiate isomers via fragmentation patterns.
  • Internal standards : Use isotopically labeled analogs (e.g., ¹³C/¹⁵N-labeled this compound) to correct for matrix effects .

Q. What experimental designs are critical for studying the biological incorporation of this compound into RNA?

  • In vitro transcription assays : Use purified RNA polymerases and ribonucleoside triphosphates (rNTPs) to test incorporation efficiency .
  • Cell culture models : Treat with this compound and extract RNA for sequencing. Validate incorporation via ribonucleoside-specific antibodies or chemical labeling probes .
  • Control experiments : Include unmodified ribonucleosides to benchmark baseline incorporation rates.

Advanced Research Questions

Q. How can bioinformatics tools like Ribose-Map enhance studies on this compound’s genomic interactions?

Ribose-Map standardizes the analysis of ribonucleotide-embedded DNA datasets generated via techniques like ribose-seq or EmRiboSeq . For this compound studies:

  • Workflow : Process raw sequencing data to map embedded ribonucleotides, analyze sequence context (e.g., preference for GC-rich regions), and generate genome-wide distribution plots .
  • Customization : Adapt Ribose-Map modules to compare this compound incorporation patterns across experimental conditions (e.g., oxidative stress vs. normal).
  • Reproducibility : Use the toolkit’s statistical modules to calculate p-values for site-specific incorporation .

Q. What strategies resolve contradictions in this compound’s reported biochemical activity across studies?

  • Meta-analysis : Compile datasets from multiple quantification methods (e.g., nLC-MS, HPLC) and apply multivariate regression to identify confounding variables (e.g., pH, temperature) .
  • Cross-validation : Use orthogonal techniques (e.g., enzymatic assays vs. MS) to confirm activity. For example, pair ribonuclease digestion with MS to correlate incorporation levels with RNA stability .
  • Standardized reporting : Adhere to NIH guidelines for preclinical studies, including detailed experimental conditions (e.g., buffer composition, enzyme sources) .

Q. How can researchers optimize this compound synthesis for mechanistic studies?

  • Ribozyme engineering : Design ribozymes with high specificity for this compound triphosphate incorporation. Use automated DNA synthesizers to generate template strands .
  • Purification : Apply affinity chromatography with boronate-based resins to isolate this compound-containing RNA.
  • Quality control : Validate synthesis via MALDI-TOF MS and UV melting curves to confirm structural integrity .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for this compound Quantification

MethodSensitivityIsomer ResolutionKey ApplicationsLimitationsReferences
nLC-MS (PGC columns)AttomolarHighMetabolomics, RNA modification studiesRequires specialized equipment
HPLC-UVMicromolarLowBulk sample analysisPoor resolution for isomers
Enzymatic assaysNanomolarNoneActivity screeningIndirect measurement

Q. Table 2. Bioinformatics Tools for Ribonucleoside Research

ToolFunctionalityCompatibility with Thiopurinol StudiesReferences
Ribose-MapMaps embedded ribonucleotides in DNAYes (customizable modules)
GEO DatabasesPublic repository for sequencing dataMetadata integration requiredN/A
RNAModMapperAnnotates RNA modificationsLimited to known modificationsN/A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.